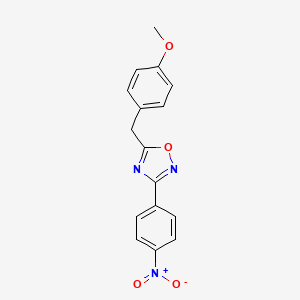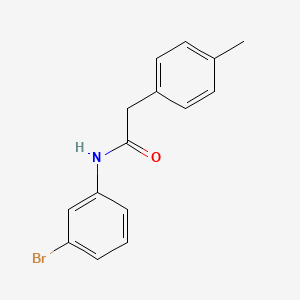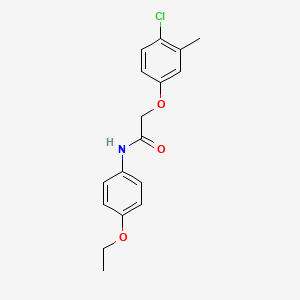
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific pharmacological activity being studied. For example, in antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains. In anti-inflammatory studies, it has been reported to reduce the production of pro-inflammatory cytokines. In antitumor studies, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound can be used in various studies, ranging from antimicrobial to neurodegenerative diseases. Additionally, its moderate yield and ease of synthesis make it an attractive compound for researchers. However, one limitation of using this compound is its moderate solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential area of research is the development of more efficient synthesis methods to enhance the yield and purity of the compound. Additionally, the potential use of this compound as a fluorescent probe for bioimaging and as a ligand for metal ion detection warrants further investigation. Finally, the development of novel derivatives of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with enhanced pharmacological activities could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 4-methoxybenzyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of this reaction is moderate, and the purity of the product can be enhanced through recrystallization.
科学研究应用
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential pharmacological activities. It has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as a fluorescent probe in bioimaging and as a ligand for metal ion detection.
属性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(18-23-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDVZXNEUJVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)
